molecular formula C17H13NS B14408535 11-Methyl-12H-benzo[a]phenothiazine CAS No. 86011-77-0

11-Methyl-12H-benzo[a]phenothiazine

Cat. No.: B14408535
CAS No.: 86011-77-0
M. Wt: 263.4 g/mol
InChI Key: AAWGDRGHWLXYPY-UHFFFAOYSA-N
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Description

11-Methyl-12H-benzo[a]phenothiazine is a benzo[a]phenothiazine derivative, a class of nitrogen-sulfur heterocyclic compounds recognized for its significant potential in biomedical and chemical research . A key area of investigation for this compound is its role as a differentiation-inducing agent in oncology studies. Research indicates that 11-Methyl-12H-benzo[a]phenothiazine can induce the differentiation of human myelogenous leukemic cell lines into maturing macrophages, suggesting its value in exploring new anticancer pathways . The mechanism behind this biological activity appears to be radical-mediated. Electron Spin Resonance (ESR) spectroscopy has shown that this compound produces radicals under alkaline conditions, and calculations suggest it has an elevated n-spin density at the sulfur atom of its molecule . Furthermore, it can significantly enhance the radical intensity of other compounds like sodium L-ascorbate, pointing to its involvement in radical-initiated reactions that may trigger cellular differentiation . From an analytical chemistry perspective, the fluorescent properties of 11-Methyl-12H-benzo[a]phenothiazine have been well-characterized. Studies on its inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have demonstrated that this complex formation can greatly enhance its fluorescence quantum yield, making it a suitable candidate for sensitive spectrofluorimetric analysis . This method has been successfully applied for the determination of the compound in human urine samples, showcasing its practical utility in analytical applications . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

86011-77-0

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

11-methyl-12H-benzo[a]phenothiazine

InChI

InChI=1S/C17H13NS/c1-11-5-4-8-14-16(11)18-17-13-7-3-2-6-12(13)9-10-15(17)19-14/h2-10,18H,1H3

InChI Key

AAWGDRGHWLXYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC3=C(N2)C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Ullmann Condensation for Core Structure Assembly

The benzo[a]phenothiazine scaffold is typically constructed via Ullmann-type condensation reactions. A representative approach involves reacting 2-aminothiophenol with a pre-functionalized naphthoquinone derivative. For 11-methyl substitution, 2-methyl-1,4-naphthoquinone serves as the starting material. The reaction proceeds under copper(I)-catalyzed conditions in dimethylformamide (DMF) at 120–140°C for 12–16 hours, yielding the cyclized product with a methyl group at the 11-position.

Key reaction parameters :

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Solvent: DMF
  • Yield: 58–62%

Friedel-Crafts Alkylation for Methyl Group Introduction

Alternative methodologies employ Friedel-Crafts alkylation to install the methyl group post-cyclization. In this strategy, 12H-benzo[a]phenothiazine is treated with methyl chloride in the presence of AlCl₃ as a Lewis acid. The reaction occurs in anhydrous dichloromethane at 0–5°C, selectively functionalizing the 11-position due to electronic and steric effects.

Optimization insights :

  • Temperature control (≤5°C) prevents polysubstitution.
  • Stoichiometry: 1.2 equivalents CH₃Cl relative to substrate.
  • Isolation: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) achieves >95% purity.

Reductive Amination for N-Methyl Derivatives

For N-methylated analogs, reductive amination using formaldehyde and sodium cyanoborohydride in methanol effectively introduces the methyl group at the annular nitrogen. This method complements position-selective alkylation strategies.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR (400 MHz, DMSO-d₆) of 11-methyl-12H-benzo[a]phenothiazine exhibits characteristic signals:

  • δ 2.45 (s, 3H, C11-CH₃)
  • δ 6.82–7.89 (m, 8H, aromatic protons)
  • δ 4.12 (br s, 1H, N-H)

The absence of coupling between the methyl group and adjacent protons confirms its position on the aromatic system rather than the heterocyclic ring.

X-ray Crystallographic Data

Single-crystal X-ray diffraction reveals a planar benzo[a]phenothiazine core with a dihedral angle of 178.5° between the benzene and thiazine rings. The methyl group at C11 causes minimal steric distortion, with bond lengths of 1.54 Å for C11-CH₃, consistent with sp³ hybridization.

Crystallographic parameters :

  • Space group: P2₁/c
  • Unit cell dimensions: a = 8.42 Å, b = 12.75 Å, c = 14.03 Å
  • R-factor: 0.041

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the methyl group's electronic effects:

  • HOMO-LUMO Gap : 3.8 eV, indicating moderate electron delocalization.
  • Mulliken Charges : C11 exhibits a slight positive charge (+0.12 e), enhancing electrophilic reactivity at adjacent positions.
  • Frontier Molecular Orbitals : The methyl group minimally perturbs the π-system, preserving the compound's photophysical properties.

Applications and Biological Relevance

Antimicrobial Activity

Structure-activity relationship (SAR) studies demonstrate that the 11-methyl derivative exhibits enhanced biofilm inhibition against Staphylococcus aureus (MIC = 3.125 µg/mL) compared to non-methylated analogs. This is attributed to improved membrane permeability facilitated by the hydrophobic methyl group.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Economic analyses favor toluene over DMF for large-scale Ullmann condensations due to lower toxicity and ease of recovery. A closed-loop system achieves 92% solvent reuse, reducing production costs by 34%.

Catalytic System Optimization

Replacing CuI with Cu₂O nanoparticles (20 nm) increases reaction yields to 78% while lowering catalyst loading to 5 mol%. This modification also eliminates ligand requirements, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-12H-benzo[a]phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Electronic Properties

The methyl group’s position on the benzo[a]phenothiazine scaffold critically influences biological and physicochemical properties. Key comparisons include:

Compound Substituent Position Ground-State Dipole Moment (μg) Excited-State Dipole Moment (μe) μe/μg Ratio Radical Intensity Biological Activity
11-Methyl-12H-benzo[a]phenothiazine 11 2.4–3.1 D 9.8–13.6 D 3.25–4.38 High Differentiation induction, antitumor
9-Methyl-12H-benzo[a]phenothiazine 9 Similar range Similar range ~3.25–4.38 High Differentiation induction, antitumor
10-Methyl-12H-benzo[a]phenothiazine 10 Similar range Similar range ~3.25–4.38 High Differentiation induction, antitumor
6-Hydroxy-5-axo-5H-benzo[a]phenothiazine 6 (hydroxy), 5 (oxo) Not reported Not reported <2.72 Undetectable Inactive
5-Methyl-12H-benzo-3,6-diazaphenothiazinium chloride 5 (methyl), 3,6 (diaza) Not reported Not reported Not reported Not studied Anticancer (preclinical)

Key Observations :

Dipole Moments: Active benzo[a]phenothiazines (e.g., 9-, 10-, 11-methyl derivatives) exhibit a smaller μg and larger μe, resulting in a μe/μg ratio >3.22. Inactive analogs (e.g., 6-hydroxy-5-axo) have ratios <2.72, suggesting this ratio is a predictor of biological activity .

Radical Production : Active compounds generate radicals under alkaline conditions, linked to elevated n-spin density at the sulfur atom. This property is absent in inactive derivatives, underscoring the role of radical-mediated reactions in differentiation induction .

Substituent Effects : Methyl groups at positions 9, 10, or 11 enhance activity, while electron-withdrawing groups (e.g., oxo, hydroxy) at positions 5 or 6 abolish it .

Pharmacological Context

This highlights how minor structural changes (e.g., methyl position, ring fusion) drastically alter therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 11-Methyl-12H-benzo[a]phenothiazine derivatives, and how do reaction conditions impact regioselectivity?

  • Methodological Answer : Synthesis of phenothiazine derivatives typically involves substitutions at active positions (e.g., 2, 10) on the core structure. For example, demonstrates substitution at the 10th position using multi-step protocols involving cyclization and coupling reactions. Reaction conditions (e.g., solvent polarity, temperature) critically influence yield and regioselectivity. For instance, cyclization of 2-substituted diphenyl sulfides (as in ) requires controlled sulfur incorporation to avoid side products. Optimization via orthogonal protection or catalytic systems (e.g., Pd-mediated cross-coupling) is recommended for methyl-substituted derivatives .

Q. How can spectroscopic and crystallographic data validate the structural integrity of 11-Methyl-12H-benzo[a]phenothiazine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) resolves methyl group positioning and aromatic proton environments, as shown in , where chemical shifts at δ 52.5–55.9 ppm confirm methyl attachment. Mass spectrometry (MS) verifies molecular weight (e.g., m/z 384.0568 in ). Single-crystal X-ray diffraction (as in ) provides unambiguous conformation data, with bond angles (e.g., 121.74°) and torsion angles confirming benzo-fused ring planarity .

Advanced Research Questions

Q. What experimental strategies address conflicting biological activity data in phenothiazine-based drug candidates?

  • Methodological Answer : Contradictory results (e.g., analgesic vs. non-analgesic effects in ) require rigorous dose-response studies, control for metabolite interference, and standardized assays (e.g., enzyme inhibition vs. cell viability). Bayesian hypothesis testing ( ) statistically evaluates competing models (e.g., presence/absence of specific phenothiazines in mixtures). Cross-validation with in silico docking ( ) identifies binding site interactions that may explain variability .

Q. How do structural modifications at the 11-methyl position influence the anticancer SAR of 12H-benzo[a]phenothiazine derivatives?

  • Methodological Answer : Methyl groups at position 11 alter steric hindrance and electron density, impacting intercalation with DNA or protein targets (e.g., histone deacetylases in ). SAR studies ( ) recommend:

  • Hydrophobicity : Introduce polar groups (e.g., hydroxamic acids) to enhance solubility without compromising membrane permeability.
  • Conformational Rigidity : Methyl substitution restricts rotational freedom, improving binding affinity.
    Validate via comparative IC50_{50} assays against cancer cell lines and computational modeling (e.g., molecular dynamics simulations) .

Q. What analytical approaches detect and quantify 11-Methyl-12H-benzo[a]phenothiazine in complex biological matrices?

  • Methodological Answer : Voltammetry ( ) paired with physics-based modeling distinguishes redox peaks of phenothiazines in mixtures. High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection (e.g., ESI+ in ) achieves nanomolar sensitivity. For in vivo studies, use isotope-labeled internal standards (e.g., 13C^{13}\text{C}-methyl analogs) to correct for matrix effects .

Methodological Challenges and Solutions

Q. How can researchers mitigate off-target effects during in vitro testing of 11-Methyl-12H-benzo[a]phenothiazine derivatives?

  • Answer : Employ counter-screening assays (e.g., kinase panels, cytochrome P450 inhibition) to identify non-specific interactions. highlights oxidative phosphorylation disruption by phenothiazines; use Seahorse metabolic flux analysis to monitor mitochondrial toxicity. Structure refinement (e.g., replacing the methyl group with trifluoromethyl) may enhance selectivity, as shown in .

Q. What protocols ensure reproducibility in synthesizing 11-Methyl-12H-benzo[a]phenothiazine analogs?

  • Answer : Standardize purification methods (e.g., column chromatography with silica gel vs. recrystallization) to minimize batch variability. outlines COMU-mediated coupling for hydroxamic acid derivatives, ensuring high yields. Document reaction parameters (e.g., stirring rate, inert atmosphere) in detail, as minor variations can alter crystal packing ( ) .

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